Cas no 102069-83-0 ((S)-(2-(Hydroxymethyl)pyrrolidin-1-yl)(2-methoxyphenyl)methanone)
102069-83-0 structure
Product Name:(S)-(2-(Hydroxymethyl)pyrrolidin-1-yl)(2-methoxyphenyl)methanone
Numero CAS:102069-83-0
MF:C13H17NO3
MW:235.278983831406
CID:124885
PubChem ID:643446
Update Time:2025-04-18
(S)-(2-(Hydroxymethyl)pyrrolidin-1-yl)(2-methoxyphenyl)methanone Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-(2-(Hydroxymethyl)pyrrolidin-1-yl)(2-methoxyphenyl)methanone
- (S)-(?)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol
- Methanone,[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl](2-methoxyphenyl)-
- (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol
- (S)-1-(2-methoxybenzoyl)-2-pyrrolidinemethanol
- 2-methoxy-1-< < 2(S)-(hydroxymethyl)pyrrolidinyl> carbonyl> benzene
- 2-pyrrolidinemethanol, 1-(2-methoxybenzoyl)-
- 345628_ALDRICH
- AC1Q4EBV
- PubChem16227
- (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol, 99%
- [(2S)-1-(2-METHOXYBENZOYL)PYRROLIDIN-2-YL]METHANOL
- 102069-83-0
- DTXSID10349179
- SCHEMBL6866556
- J-000559
- ZPRSXRGRMZPZQY-JTQLQIEISA-N
- AKOS017390991
- [(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone
- Methanone, [(2S)-2-(hydroxymethyl)-1-pyrrolidinyl](2-methoxyphenyl)-
-
- Inchi: 1S/C13H17NO3/c1-17-12-7-3-2-6-11(12)13(16)14-8-4-5-10(14)9-15/h2-3,6-7,10,15H,4-5,8-9H2,1H3/t10-/m0/s1
- Chiave InChI: ZPRSXRGRMZPZQY-JTQLQIEISA-N
- Sorrisi: OC[C@@H]1CCCN1C(C1C=CC=CC=1OC)=O
Proprietà calcolate
- Massa esatta: 235.12091
- Massa monoisotopica: 235.12084340g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 3
- Complessità: 269
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 1.2
- Superficie polare topologica: 49.8Ų
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.18
- Punto di fusione: 104-107 °C(lit.)
- Punto di ebollizione: 425°Cat760mmHg
- Punto di infiammabilità: 210.9°C
- Indice di rifrazione: 1.561
- PSA: 49.77
- LogP: 1.23000
- Solubilità: Non determinato
(S)-(2-(Hydroxymethyl)pyrrolidin-1-yl)(2-methoxyphenyl)methanone Letteratura correlata
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
102069-83-0 ((S)-(2-(Hydroxymethyl)pyrrolidin-1-yl)(2-methoxyphenyl)methanone) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso